molecular formula C22H18ClN3O2 B3715812 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide

Cat. No.: B3715812
M. Wt: 391.8 g/mol
InChI Key: HABMOHKFRXTWJN-UHFFFAOYSA-N
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Description

“N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide” is a chemical compound that belongs to the benzimidazole class . Benzimidazoles are one of the important heterocyclic templates for intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves several steps. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded another benzimidazole derivative .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For example, in the 1H NMR spectrum of a benzimidazole derivative, nine aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, the condensation of a benzimidazole derivative with benzaldehyde in ethanol under reflux for 3–4 hours gave the final intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the IR spectrum of a benzimidazole derivative showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the target they interact with. Some benzimidazole derivatives have been found to exhibit potent antimicrobial effects .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific structure and properties. Some benzimidazole derivatives have been found to exhibit potent antimicrobial effects, suggesting that they could be potentially toxic to microorganisms .

Future Directions

The future directions in the research of benzimidazole derivatives could involve the development of new compounds with improved properties and biological activities. For instance, the synthesis and spectral analysis of new benzimidazole derivatives have been reported .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-20-12-9-15(13-17(20)23)22(27)24-16-10-7-14(8-11-16)21-25-18-5-3-4-6-19(18)26-21/h3-13H,2H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABMOHKFRXTWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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